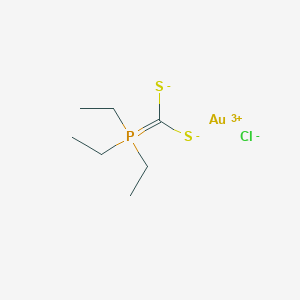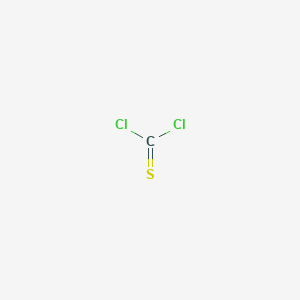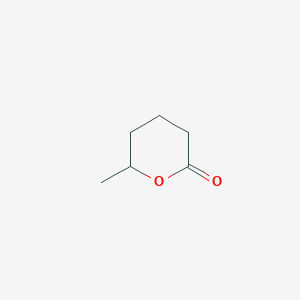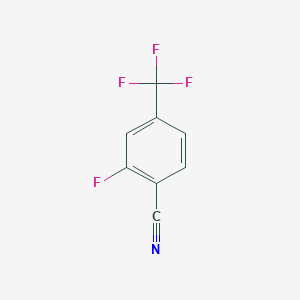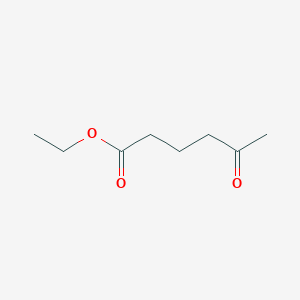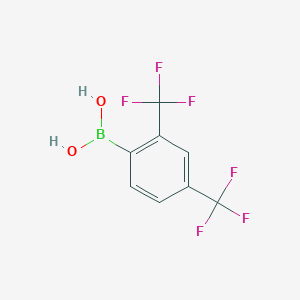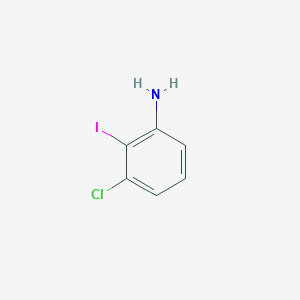
3-Cloro-2-yodoanilina
Descripción general
Descripción
3-Chloro-2-iodoaniline (3-CI) is a compound with a wide range of applications in scientific research, due to its unique chemical properties. It is an organochlorine compound with a benzene ring, a chlorine atom, and an iodine atom. 3-CI is used in many fields, such as organic synthesis, nanotechnology, and biochemistry. In
Aplicaciones Científicas De Investigación
3-Cloro-2-yodoanilina: Aplicaciones en investigación científica
Ciencia de Materiales: La this compound se utiliza en la investigación de la ciencia de los materiales, particularmente en la síntesis de compuestos orgánicos complejos y materiales con propiedades específicas. Su reactividad debido a los grupos halógenos la convierte en un intermedio valioso en la creación de nuevos materiales.
Síntesis Química: Este compuesto sirve como bloque de construcción en la síntesis química, ayudando en la formación de diversas estructuras químicas. Es especialmente útil en la construcción de derivados del ácido indol-benzoico, que tienen numerosas aplicaciones potenciales .
Catálisis: En catálisis, la this compound se utiliza como componente en reacciones facilitadas por marcos metal-orgánicos (MOF). Por ejemplo, puede participar en la síntesis de benzotiazoles utilizando Cu-MOF como catalizador reciclable .
Investigación Farmacéutica: Si bien no se menciona directamente, compuestos como la this compound a menudo desempeñan un papel en la investigación farmacéutica debido a su potencial como intermediarios en la síntesis de fármacos.
Química Analítica: En química analítica, las anilinas halogenadas se pueden utilizar como estándares o reactivos en varios métodos analíticos, incluida la cromatografía y la espectroscopia.
Propiedades Ópticas No Lineales: Existe investigación sobre las propiedades ópticas no lineales de los derivados de la anilina, lo que sugiere aplicaciones potenciales para la this compound en este campo también .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 3-Chloro-2-iodoaniline is primarily through its reactivity as a chemical intermediate. It can participate in various chemical reactions such as nucleophilic substitution . The chlorine and iodine substituents on the aniline ring make it a versatile intermediate in organic synthesis .
Biochemical Pathways
As a chemical intermediate, 3-Chloro-2-iodoaniline can be involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it has been used in the preparation of indolyl benzoic acid derivatives, which are known to activate the Nurr1 (NR4A2) pathway, a potential therapeutic target for Parkinson’s disease .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific context in which it is used, such as the final product it is used to synthesize and the route of administration .
Result of Action
The result of 3-Chloro-2-iodoaniline’s action is primarily seen in the products it helps synthesize. For example, when used to synthesize indolyl benzoic acid derivatives, these compounds can activate the Nurr1 pathway, which has implications in neuroprotection and neuroregeneration, potentially benefiting patients with Parkinson’s disease .
Action Environment
The action of 3-Chloro-2-iodoaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by light and heat, necessitating storage in a dark place under an inert atmosphere at 2-8°C .
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-iodoaniline plays a role in biochemical reactions, particularly in the preparation of indolyl benzoic acid derivatives . These derivatives are known to act as Nurr1 (NR4A2) activators, which are used in the treatment of Parkinson’s disease
Cellular Effects
Its role in the preparation of indolyl benzoic acid derivatives suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the preparation of indolyl benzoic acid derivatives
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Chloro-2-iodoaniline in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Metabolic Pathways
3-Chloro-2-iodoaniline is known to be involved in the preparation of indolyl benzoic acid derivatives
Propiedades
IUPAC Name |
3-chloro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVUXUJYVIVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612499 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70237-25-1 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70237-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

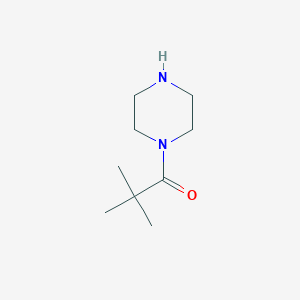
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)


